molecular formula C9H7ClN4O B1356777 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one CAS No. 503860-54-6

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one

Cat. No. B1356777
M. Wt: 222.63 g/mol
InChI Key: SIXGRHSRZFQWPH-UHFFFAOYSA-N
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Description

“2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one” is a compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are key components of DNA and RNA and have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied . For instance, one synthetic approach involves the reaction of β-ketoacetate with pyridine-2-carboximidamide salt and phenylacetaldehydes . Another method involves a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques . The InChI string for a similar compound, “2-Pyrimidinamine, 4-chloro-6-methyl-”, is "InChI=1S/C5H6ClN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9)" .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions . For example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined using various analytical techniques . For instance, the molecular weight of “4-Pyrimidinamine, 6-chloro-2-(methylthio)-” is 175.639 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives: The chemical serves as a base for synthesizing various derivatives, particularly those containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment. These compounds have shown plant growth-stimulating effects (Pivazyan et al., 2019).
  • Formation of Complex Structures: It's involved in the formation of tetranuclear Cu(I) clusters, a process that includes cleavage of C-S bonds in certain ligands (Huang et al., 2007).
  • Creation of Isostructural Compounds: This compound has been used to create isostructural compounds that form hydrogen-bonded sheets, which are significant for understanding polarization and electronic structures (Trilleras et al., 2009).

Biological Activity

  • Antifungal Abilities: Some derivatives of this compound have demonstrated effective antifungal abilities against various phytopathogenic fungi, showing potential in agricultural applications (Zhang et al., 2016).
  • Moderate Biological Activities: Certain synthesized derivatives have displayed moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008).

Pharmacological Exploration

  • Inhibitor Development: It's a base for developing inhibitors of transcription factors like NF-kappaB and AP-1, contributing to potential treatments for diseases associated with impaired signaling (Palanki et al., 2000).

Optical and Electronic Applications

  • Nonlinear Optical Exploration: Derivatives of this compound are significant in the field of nonlinear optics (NLO), with potential applications in medicine and optoelectronics (Hussain et al., 2020).

Safety And Hazards

Pyrimidine derivatives can be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions in the research of pyrimidine derivatives could involve the development of novel scaffolds of triazole-pyrimidine-based compounds as potential neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

2-chloro-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c1-14-8(15)4-7(13-9(14)10)6-2-3-11-5-12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXGRHSRZFQWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1Cl)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591723
Record name 2-Chloro-1-methyl[4,4'-bipyrimidin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one

CAS RN

503860-54-6
Record name 2-Chloro-3-methyl-6-(pyrimidin-4-yl)-3H-pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503860-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-methyl[4,4'-bipyrimidin]-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 2-mercapto-1-methyl-1H-[4,4′]bipyrimidinyl-6-one (intermediate 7, 8.8 g, 40 mmol) in a mixed solvent of dimethylformamide (30 ml) and 1,2-dichloroethane (30 ml) was added to phosphorus oxychloride (11.2 ml, 120 mmol), and the mixture was stirred at 65° C. for 50 minutes. The solution was poured into ice-cooled dichloromethane (300 ml), water was added to the solution, and the mixture was vigorously stirred for 5 minutes. Aqueous sodium carbonate solution (25.4 g, 240 mmol, in water (100 ml)) was added and the pH was adjusted to 8 with saturated aqueous sodium hydrogen carbonate solution. Aqueous sodium hypochlorite solution (5% in water, 120 ml) was added. After filtration with celite, the organic layer was extracted twice with dichloromethane, and washed with saturated aqueous sodium bicarbonate solution and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (eluent; ethyl acetate/hexane=1/1) and washed with diethyl ether to give 2-chloro-1-methyl-1H-[4,4′]bipyrimidinyl-6-one (intermediate 1) as a pale-yellow solid (2.2 g, 62%, purity 98.7%).
Quantity
8.8 g
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30 mL
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30 mL
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11.2 mL
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100 mL
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120 mL
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300 mL
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Synthesis routes and methods II

Procedure details

Phosphorous oxychloride (4.60 g, 30 mmol) was added to dimethylformamide (32 ml) and stirred for 20 min at 0° C. 2-Mercapto-3-methyl-6-(4-pyrimidyl)-3H-pyrimidine-4-one (4.40 g, 20 mmol) was added to the solution and stirred 5 min and then stirred at 70° C. for 2 hours. The reaction mixture was poured into ice water, neutralized by solid potassium carbonate, and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and evaporated under reduced pressure. Purification of the residue by silica gel chromatography (ethyl acetate) gave the title compound (1.20 g, 27%).
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4.6 g
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32 mL
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4.4 g
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ice water
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Yield
27%

Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

A suspension of 2-mercapto-1-methyl-1H-[4,4′]bipyrimidinyl-6-one (8.8 g, 40 mmol) in a mixed solvent of dimethylformamide (30 ml) and 1,2-dichloroethane (30 ml) was added to phosphorus oxychloride (11.2 ml, 120 mmol), and the mixture was stirred at 65° C. for 50 min. After the solution was poured into ice-cooled dichloromethane (300 ml), water was added and the mixture was stirred vigorously for 5 min. Aqueous sodium carbonate solution (25.4 g, 240 mmol, in water (100 ml)) was added and the pH was adjusted to 8 with saturated aqueous sodium hydrogencarbonate solution. Aqueous sodium hypochlorite solution (5% in water, 120 ml) was added. After filtration through celite, the organic layer was separated and the aqueous layer was extracted with dichloromethane twice. The organic layers were combined and washed with saturated aqueous sodium hydrogencarbonate solution and dried over sodium sulfate. The solvent was evaporated under reduced pressure, the residue was purified by silica gel column chromatography (eluent; ethyl acetate/hexane=1/1) and wash with diethyl ether to give 2-chloro-1-methyl-1H-[4,4′]bipyrimidinyl-6-one (2.2 g, 62%, 98.7% purity) as a pale-yellow solid.
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8.8 g
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30 mL
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solvent
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30 mL
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solvent
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11.2 mL
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100 mL
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120 mL
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300 mL
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